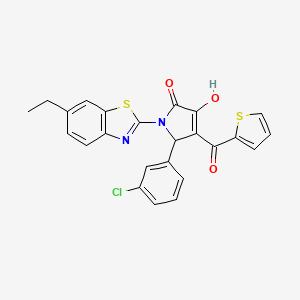

![molecular formula C21H15Cl2N3OS2 B12137487 N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12137487.png)

N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-クロロ-2-メチルフェニル)-2-{[5-(4-クロロフェニル)チエノ[2,3-d]ピリミジン-4-イル]スルファニル}アセトアミドは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、生物活性で知られるチエノピリミジンコアを特徴としており、医薬品化学や薬理学で注目されています。

準備方法

合成ルートと反応条件

N-(4-クロロ-2-メチルフェニル)-2-{[5-(4-クロロフェニル)チエノ[2,3-d]ピリミジン-4-イル]スルファニル}アセトアミドの合成は、通常、複数の段階を必要とします。

チエノピリミジンコアの形成: この段階は、多くの場合、適切なチオフェンとピリミジンの前駆体を酸性または塩基性条件下で環化することから始まります。

クロロフェニル基の導入: クロロフェニル基は、求核置換反応により導入され、多くの場合、塩素化芳香族化合物と適切な求核剤が用いられます。

スルファニル基の結合: スルファニル基は、チオ化反応によって付加されます。この反応には、チオ尿素またはチオールなどのチオ化剤が関与することがあります。

最終的なカップリング: 最後の段階では、チエノピリミジン誘導体をN-(4-クロロ-2-メチルフェニル)アセトアミドと、EDCIやDCCなどのカップリング試薬を用いてアミド結合形成を促進する条件下でカップリングします。

工業生産方法

この化合物の工業生産には、収率と純度を高めるために、上記の合成ルートを最適化することが必要になる可能性があります。これには、反応条件をより良く制御し、スケーラビリティを高めるために、連続フローリアクターを使用することが含まれる可能性があります。

化学反応の分析

反応の種類

酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。

還元: 還元反応は、ニトロ基(存在する場合)またはチエノピリミジンコアを標的にすることができ、様々な還元誘導体をもたらします。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウム(LAH)、水素化ホウ素ナトリウム(NaBH4)、触媒的接触水素化などの還元剤が頻繁に使用されます。

置換: ハロゲン(求電子置換の場合)や有機金属試薬(求核置換の場合)などの試薬が一般的に使用されます。

主な生成物

これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。例えば、スルファニル基の酸化は、スルホキシドまたはスルホンを生じることができ、一方、置換反応は、芳香族環に様々な官能基を導入することができます。

科学研究への応用

化学

化学では、この化合物は、そのユニークな構造的特徴と反応性について研究されています。これは、様々な化学反応におけるチエノピリミジン誘導体の挙動を理解するためのモデル化合物として役立ちます。

生物学

生物学的に、N-(4-クロロ-2-メチルフェニル)-2-{[5-(4-クロロフェニル)チエノ[2,3-d]ピリミジン-4-イル]スルファニル}アセトアミドは、生物活性分子として可能性があります。その構造は、既知の生物活性チエノピリミジンと類似しているため、抗菌、抗ウイルス、または抗がん特性を示す可能性があります。

医学

医学では、この化合物は、潜在的な治療用途について研究されています。これは、特定の生物学的経路を標的にする新しい薬剤の開発のためのリード化合物として機能する可能性があります。

工業

工業的には、この化合物は、新しい材料の開発や他の複雑な有機分子の合成における中間体として使用できる可能性があります。

科学的研究の応用

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thienopyrimidine derivatives in various chemical reactions.

Biology

Biologically, N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has potential as a bioactive molecule. Its structural similarity to known bioactive thienopyrimidines suggests it may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

作用機序

N-(4-クロロ-2-メチルフェニル)-2-{[5-(4-クロロフェニル)チエノ[2,3-d]ピリミジン-4-イル]スルファニル}アセトアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴う可能性があります。チエノピリミジンコアは、様々な生物学的標的と相互作用することが知られており、酵素活性を阻害したり、受容体の機能を調節したりする可能性があります。正確な経路と標的は、特定の生物学的コンテキストによって異なり、さらなる研究によって解明する必要があります。

類似の化合物との比較

類似の化合物

チエノピリミジン誘導体: チエノ[2,3-d]ピリミジン-4-アミンやチエノ[3,2-d]ピリミジン-4-カルボキサミドなどの化合物は、構造的類似性と生物活性を共有しています。

クロロフェニル誘導体: 4-クロロフェニル酢酸や4-クロロフェニルイソチオシアネートなどの化合物は、構造的に関連しており、同様の反応性を示します。

独自性

N-(4-クロロ-2-メチルフェニル)-2-{[5-(4-クロロフェニル)チエノ[2,3-d]ピリミジン-4-イル]スルファニル}アセトアミドは、官能基と構造的特徴の特定の組み合わせによって独自性があります。クロロフェニルとチエノピリミジン両方の部分の存在と、スルファニル結合は、他の類似の化合物に見られない独特の化学的および生物学的特性を与えています。

この詳細な概要は、N-(4-クロロ-2-メチルフェニル)-2-{[5-(4-クロロフェニル)チエノ[2,3-d]ピリミジン-4-イル]スルファニル}アセトアミドの合成、反応、用途、作用機序、類似の化合物との比較を網羅し、包括的な理解を提供します。

類似化合物との比較

Similar Compounds

Thienopyrimidine Derivatives: Compounds like thieno[2,3-d]pyrimidine-4-amine and thieno[3,2-d]pyrimidine-4-carboxamide share structural similarities and biological activity.

Chlorophenyl Derivatives: Compounds such as 4-chlorophenylacetic acid and 4-chlorophenyl isothiocyanate are structurally related and exhibit similar reactivity.

Uniqueness

N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features. The presence of both chlorophenyl and thienopyrimidine moieties, along with the sulfanyl linkage, gives it distinct chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

特性

分子式 |

C21H15Cl2N3OS2 |

|---|---|

分子量 |

460.4 g/mol |

IUPAC名 |

N-(4-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |

InChI |

InChI=1S/C21H15Cl2N3OS2/c1-12-8-15(23)6-7-17(12)26-18(27)10-29-21-19-16(9-28-20(19)24-11-25-21)13-2-4-14(22)5-3-13/h2-9,11H,10H2,1H3,(H,26,27) |

InChIキー |

LTYJYBDDXZJMRN-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,9-Dibromo-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12137404.png)

![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-methylphenyl)acetamide](/img/structure/B12137408.png)

![(4E)-4-[2-(3,4-dimethoxyphenyl)hydrazinylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B12137428.png)

![N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137432.png)

![3-[(2,5-Dimethylphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12137436.png)

![Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B12137446.png)

![N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137451.png)

amine](/img/structure/B12137452.png)

![N-{3-[(2-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12137469.png)

![2-amino-1-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12137477.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137481.png)